Cas no 2549052-04-0 (2-(2,5-dimethylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione)

2-(2,5-dimethylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione structure
2549052-04-0 structure
Product name:2-(2,5-dimethylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
CAS No:2549052-04-0
MF:C18H16N2O3S
MW:340.396243095398
CID:5314799
PubChem ID:154854242

2-(2,5-dimethylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione Chemical and Physical Properties

Names and Identifiers

    • 2H-1,2,4-Benzothiadiazin-3(4H)-one, 2-(2,5-dimethylphenyl)-4-(2-propyn-1-yl)-, 1,1-dioxide
    • F6782-4768
    • 2549052-04-0
    • 2-(2,5-dimethylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
    • AKOS040727873
    • Inchi: 1S/C18H16N2O3S/c1-4-11-19-15-7-5-6-8-17(15)24(22,23)20(18(19)21)16-12-13(2)9-10-14(16)3/h1,5-10,12H,11H2,2-3H3
    • InChI Key: QUQAABUQHASSTJ-UHFFFAOYSA-N
    • SMILES: S1(C2C=CC=CC=2N(CC#C)C(N1C1C=C(C)C=CC=1C)=O)(=O)=O

Computed Properties

  • Exact Mass: 340.08816355g/mol
  • Monoisotopic Mass: 340.08816355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 645
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.1Ų
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.329±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 522.7±60.0 °C(Predicted)
  • pka: -0.61±0.20(Predicted)

2-(2,5-dimethylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6782-4768-20μmol
2-(2,5-dimethylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
2549052-04-0
20μmol
$79.0 2023-09-07
Life Chemicals
F6782-4768-5mg
2-(2,5-dimethylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
2549052-04-0
5mg
$69.0 2023-09-07
Life Chemicals
F6782-4768-15mg
2-(2,5-dimethylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
2549052-04-0
15mg
$89.0 2023-09-07
Life Chemicals
F6782-4768-20mg
2-(2,5-dimethylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
2549052-04-0
20mg
$99.0 2023-09-07
Life Chemicals
F6782-4768-25mg
2-(2,5-dimethylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
2549052-04-0
25mg
$109.0 2023-09-07
Life Chemicals
F6782-4768-3mg
2-(2,5-dimethylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
2549052-04-0
3mg
$63.0 2023-09-07
Life Chemicals
F6782-4768-10μmol
2-(2,5-dimethylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
2549052-04-0
10μmol
$69.0 2023-09-07
Life Chemicals
F6782-4768-50mg
2-(2,5-dimethylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
2549052-04-0
50mg
$160.0 2023-09-07
Life Chemicals
F6782-4768-100mg
2-(2,5-dimethylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
2549052-04-0
100mg
$248.0 2023-09-07
Life Chemicals
F6782-4768-5μmol
2-(2,5-dimethylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
2549052-04-0
5μmol
$63.0 2023-09-07

2-(2,5-dimethylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione Related Literature

Additional information on 2-(2,5-dimethylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

2-(2,5-Dimethylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione

The compound with CAS No 2549052-04-0, known as 2-(2,5-dimethylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzothiadiazines, which are known for their unique structural features and diverse biological activities. The molecule's structure incorporates a benzene ring fused with a thiadiazine ring system, along with substituents that enhance its chemical reactivity and functional properties.

Recent studies have highlighted the potential of this compound in drug discovery and development. Its benzothiadiazine core has been shown to exhibit promising anti-inflammatory and antioxidant properties, making it a candidate for therapeutic applications in conditions such as neurodegenerative diseases and cardiovascular disorders. The presence of the propargyl group (propargyl substituent) further enhances its bioavailability and stability, which are critical factors in drug design.

The synthesis of 2-(2,5-dimethylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have employed various strategies to optimize the reaction conditions for higher yields and better purity. For instance, the use of palladium-catalyzed coupling reactions has been pivotal in constructing the complex ring system efficiently.

In terms of chemical properties, this compound exhibits a high degree of thermal stability, which is advantageous for its use in high-throughput screening assays and long-term storage. Additionally, its solubility in organic solvents makes it suitable for various analytical techniques such as NMR spectroscopy and mass spectrometry.

Recent advancements in computational chemistry have enabled researchers to predict the bioactivity profiles of this compound with greater accuracy. Molecular docking studies have revealed that it interacts effectively with key protein targets associated with inflammation and oxidative stress. These findings underscore its potential as a lead compound in the development of novel therapeutics.

The integration of green chemistry principles into the synthesis of this compound has also been explored. By utilizing renewable feedstocks and minimizing waste generation during the reaction process, scientists aim to reduce the environmental footprint associated with its production.

In conclusion, cas no 2549052-based compounds like benzothiadiazine trione represent a promising avenue for advancing drug discovery and material science. With ongoing research focusing on optimizing its synthesis and elucidating its biological mechanisms further understanding will pave the way for innovative applications across multiple disciplines.

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